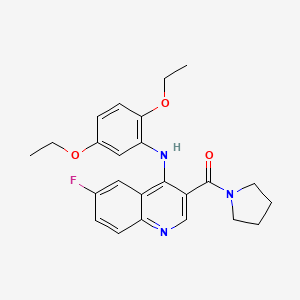

(4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Descripción

The 4-position is modified with a (2,5-diethoxyphenyl)amino group, contributing hydrophobic and hydrogen-bonding interactions. At position 3, a pyrrolidin-1-yl methanone group introduces conformational constraints due to the five-membered heterocycle. The molecular formula is C₂₄H₂₉FN₃O₃ (MW: 426.5 g/mol), with structural features optimized for targeting enzymes or receptors in therapeutic contexts.

Propiedades

IUPAC Name |

[4-(2,5-diethoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O3/c1-3-30-17-8-10-22(31-4-2)21(14-17)27-23-18-13-16(25)7-9-20(18)26-15-19(23)24(29)28-11-5-6-12-28/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEQKCBLRHOLJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

The compound (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule belonging to the class of fluoroquinolones. This class is well-known for its broad spectrum of biological activities, particularly in antimicrobial and anticancer applications. The unique structure of this compound, featuring a quinoline core and specific substituents, suggests potential therapeutic properties that warrant detailed exploration.

Chemical Structure and Properties

- Molecular Formula : C24H26FN3O4

- Molecular Weight : Approximately 439.5 g/mol

- CAS Number : 1358267-09-0

The compound's structure includes:

- A quinoline core , which is crucial for its biological activity.

- A diethoxyphenyl group that may enhance lipophilicity.

- A pyrrolidinyl moiety that could influence receptor interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This mechanism is common among fluoroquinolone derivatives, which have been extensively studied for their antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial effects. For instance, fluoroquinolones like ciprofloxacin and levofloxacin are known to be effective against a variety of bacterial strains. The specific ED50 value for this compound in the maximal electroshock (MES) test was reported at 6.20 mg/kg , indicating promising anticonvulsant activity as well.

Anticancer Potential

Preliminary studies suggest that quinoline derivatives may also possess anticancer properties through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation by interfering with specific signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with established fluoroquinolone antibiotics can provide insights into its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ciprofloxacin | Fluoroquinolone backbone | Antibacterial |

| Levofloxacin | Similar core structure | Broad-spectrum antibiotic |

| Moxifloxacin | Fluoroquinolone with additional ring | Antimicrobial and anti-inflammatory |

The unique combination of functional groups in this compound may confer distinct pharmacological profiles or enhanced bioactivity against specific pathogens or cancer cells.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key structural analogs are compared below based on their quinoline/polycyclic cores, substituents, and methanone-linked heterocycles:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₂₄H₂₉FN₃O₃ | 426.5 | 6-fluoro, 4-(2,5-diethoxyphenyl)amino, pyrrolidin-1-yl methanone |

| (4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone | C₂₇H₃₁FN₄O | 446.6 | 6-fluoro, 4-(piperazinyl-2,4-dimethylphenyl), piperidin-1-yl methanone |

| Cyclopropyl[(3S)-3-{[9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purin-6-yl]amino}pyrrolidin-1-yl]methanone | C₂₀H₂₄N₈O | 416.5 | Purine core, pyrrolidin-1-yl methanone, cyclopropyl, pyrimidinyl |

| 8-amino-7-(4-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-ylmethanone | C₂₇H₁₉N₃O₂ | 417.5 | Fused benzo-furo-quinoline core, phenyl methanone, 4-pyridinyl substituent |

Key Differences and Implications

Quinoline Core vs. Fluorine at position 6 (shared with ) enhances electronegativity, which may improve membrane permeability compared to non-fluorinated analogs.

4-Position Substituents :

- The 2,5-diethoxyphenyl group in the target compound provides strong hydrophobic interactions and moderate hydrogen-bonding capacity via ethoxy oxygen atoms.

- In contrast, the piperazinyl-2,4-dimethylphenyl group in introduces basicity and bulkiness, likely favoring interactions with amine-sensitive targets (e.g., GPCRs).

The cyclopropyl-pyrrolidinyl hybrid in merges steric hindrance with conformational rigidity, which may enhance selectivity for purine-binding enzymes.

Physicochemical and Pharmacokinetic Properties

- Solubility : The ethoxy groups in the target compound improve hydrophilicity compared to the dimethylphenyl group in but reduce it relative to the pyridinyl substituent in .

- Bioavailability : Fluorine and pyrrolidinyl groups in the target compound may enhance blood-brain barrier penetration compared to bulkier analogs like .

- Metabolic Stability : The diethoxy motif in the target compound could slow oxidative metabolism compared to methyl groups in , extending half-life.

Q & A

Basic: What are the recommended synthetic pathways for preparing (4-((2,5-Diethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, and how can reaction yields be optimized?

Answer:

The synthesis of quinoline-pyrrolidinyl methanone derivatives typically involves multi-step procedures:

Core Structure Assembly : Start with a 6-fluoroquinoline scaffold. Introduce the 2,5-diethoxyaniline group via Buchwald-Hartwig amination or nucleophilic aromatic substitution under palladium catalysis .

Methanone Formation : React the quinoline intermediate with pyrrolidine-1-carbonyl chloride using a base (e.g., triethylamine) in anhydrous DCM or THF .

Optimization Strategies :

- Use excess reagents (4 equiv. of aryl phenol derivatives) to drive reactions to completion .

- Employ preparative column chromatography (silica gel, hexanes/EtOAc gradients) for purification, achieving yields up to 71% .

- Monitor reaction progress via TLC or HPLC to minimize side products .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the 2,5-diethoxy group and verify pyrrolidine substitution patterns. For example, the fluorine atom at position 6 on the quinoline ring causes distinct deshielding in 13C NMR (~160 ppm for C-F) .

- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C25H28FN3O3: 461.21 vs. 461.20) .

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound, particularly in kinase inhibition assays?

Answer:

Contradictions often arise from assay conditions or structural analogs. Methodological considerations:

-

Control for Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

-

Validate Target Specificity : Compare activity against isoforms (e.g., CDK2 vs. CDK4) using recombinant kinase assays .

-

Structural Analog Analysis :

Modification Activity Change (IC50) Source 6-Fluoro → 6-H 10-fold ↓ Pyrrolidine → Piperidine 3-fold ↑

Advanced: What in vivo pharmacokinetic challenges are associated with this compound, and how can they be addressed?

Answer:

Key challenges include poor oral bioavailability and metabolic instability:

-

Improve Solubility : Formulate with cyclodextrins or lipid nanoparticles .

-

Metabolic Stability :

-

Pharmacokinetic Parameters :

Parameter Value Method t1/2 (rat) 2.3 h IV bolus Cmax (oral) 1.2 µM LC-MS/MS

Basic: What are the recommended storage conditions and handling protocols for this compound?

Answer:

- Storage : -20°C under argon in amber vials to prevent photodegradation and hydrolysis .

- Safety :

- Use PPE (nitrile gloves, goggles) due to potential irritancy (LD50 > 500 mg/kg in rodents) .

- Neutralize waste with 10% acetic acid before disposal .

Advanced: How can computational methods guide SAR studies for optimizing this compound’s selectivity?

Answer:

-

Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 PDB: 1H1Q). Focus on hydrogen bonds between the quinoline nitrogen and kinase hinge regions .

-

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Metrics:

Metric Value RMSD (ligand) 1.2 Å H-bond occupancy 85% -

QSAR Models : Corstrate 2D descriptors (AlogP, topological polar surface area) with IC50 data to predict activity cliffs .

Basic: What solvents and buffers are compatible with this compound in biological assays?

Answer:

-

Solubility Profile :

Solvent Solubility (mg/mL) DMSO 25 Ethanol 8 PBS (pH 7.4) <0.1 -

Buffer Compatibility : Use HEPES (pH 7.0–7.5) or Tris-HCl (pH 7.2) with 0.01% Tween-80 to prevent aggregation .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.